molecular formula C17H21NO6 B13063042 Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate

Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate

Cat. No.: B13063042
M. Wt: 335.4 g/mol
InChI Key: VWAPUWIFAFTWLV-UHFFFAOYSA-N
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Description

Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate is a complex organic compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural feature makes them interesting for various scientific and industrial applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate typically involves the cyclization of enynes or related compounds. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . This reaction often employs transition metal catalysts such as palladium or copper, and can be carried out under relatively mild conditions. Industrial production methods may involve large-scale cyclopropanation reactions using N-tosylhydrazones as substrates .

Chemical Reactions Analysis

Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate can undergo a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate exerts its effects is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, particularly those involved in neurotransmission. Its bicyclic structure allows it to fit into specific binding sites, thereby altering the activity of the target molecule .

Comparison with Similar Compounds

Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate can be compared to other 3-azabicyclo[3.1.0]hexane derivatives, such as:

What sets this compound apart is its specific substitution pattern and the presence of the ethyl ester and oxalate groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate;oxalic acid

InChI

InChI=1S/C15H19NO2.C2H2O4/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13H,2,8-11H2,1H3;(H,3,4)(H,5,6)

InChI Key

VWAPUWIFAFTWLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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